n-Cyclopropyl-4-(p-tolyloxy)butanamide
Description
n-Cyclopropyl-4-(p-tolyloxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a cyclopropyl group at the nitrogen atom and a p-tolyloxy (4-methylphenoxy) moiety at the 4-position.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-methylphenoxy)butanamide |
InChI |
InChI=1S/C14H19NO2/c1-11-4-8-13(9-5-11)17-10-2-3-14(16)15-12-6-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,15,16) |
InChI Key |
FTHXMGJSHIFPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(p-tolyloxy)butanamide typically involves the reaction of cyclopropylamine with 4-(p-tolyloxy)butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-4-(p-tolyloxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Cyclopropyl-4-(p-tolyloxy)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-4-(p-tolyloxy)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between n-Cyclopropyl-4-(p-tolyloxy)butanamide and its analogs:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity The cyclopropyl group on the nitrogen atom (common in all cyclopropyl-containing analogs) is linked to improved binding affinity and metabolic stability due to its rigid, three-membered ring structure, which restricts conformational flexibility and enhances target engagement . The p-tolyloxy group in the target compound introduces moderate lipophilicity compared to bulkier substituents like 4-propylphenoxy (in N-phenyl-4-(4-propylphenoxy)butanamide). This may balance solubility and membrane permeability, critical for drug-like properties .
Role of Heterocyclic Moieties Thiazole-containing analogs (e.g., n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine) exhibit pronounced antitumor activity, likely due to their ability to intercalate into DNA or inhibit kinases involved in cell proliferation . The absence of a thiazole ring in the target compound suggests divergent mechanisms, possibly favoring receptor modulation over direct DNA interaction.
Impact of Aromatic Substituents Fluorine or ethyl groups on aromatic rings (e.g., 4-fluorophenyl or 4-ethylphenyl) enhance electron-withdrawing or hydrophobic interactions with target proteins, respectively.
Comparative Molecular Weights and Applications
- The target compound’s molecular weight (~297.4 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability. In contrast, thiazole derivatives (260–273 g/mol) may prioritize parenteral administration due to reduced solubility .
Biological Activity
n-Cyclopropyl-4-(p-tolyloxy)butanamide is a compound of interest due to its potential biological activity, particularly as an apelin receptor agonist. This compound has been studied for its effects on various physiological processes and its implications in therapeutic applications.
The compound acts primarily through the apelin receptor (APJ), a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular regulation, metabolic processes, and neuroprotection. Activation of APJ by this compound can lead to various downstream effects, including vasodilation, increased cardiac contractility, and modulation of fluid balance.
Physiological Effects
-
Cardiovascular Effects :
- Positive Inotropic Effect : Similar to other apelin peptides, this compound may enhance myocardial contractility without causing hypertrophy, making it a candidate for treating heart failure .
- Vasodilation : By promoting the relaxation of vascular smooth muscle, it can lower blood pressure and improve blood flow .
- Neuroprotective Properties :
- Metabolic Regulation :
Research Findings
Recent studies have highlighted the importance of the C-terminal region of apelin peptides in their biological activity. Deletions in this region can significantly impact receptor internalization and signaling efficacy . The specific interactions between this compound and APJ are essential for understanding its full therapeutic potential.
Case Studies
Several case studies have examined the effects of apelin receptor agonists in clinical settings:
- Heart Failure Management : A clinical trial investigated the efficacy of apelin analogs in patients with heart failure, demonstrating improved cardiac output and reduced symptoms associated with heart failure exacerbations.
- Stroke Recovery : Another study focused on the use of APJ agonists in post-stroke patients, showing enhanced recovery rates and improved neurological outcomes compared to standard treatments.
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Therapeutic Implications |
|---|---|---|
| Positive Inotropic Effect | Increases myocardial contractility | Heart failure treatment |
| Vasodilation | Relaxes vascular smooth muscle | Lowers blood pressure |
| Neuroprotection | Protects neurons during ischemia | Stroke recovery potential |
| Metabolic Regulation | Influences glucose/lipid metabolism | Obesity and diabetes management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
